4-Bromocrotonic acid, also known as (E)-4-bromobut-2-enoic acid, is a chemical compound with the molecular formula and a molecular weight of approximately 164.99 g/mol. It is classified as an unsaturated carboxylic acid due to the presence of both a double bond and a carboxyl functional group. This compound is recognized for its role in various chemical reactions and biological applications, particularly in the inhibition of fatty acid oxidation.
4-Bromocrotonic acid can be sourced from chemical suppliers and is typically available in crystalline form with a purity of over 98% as determined by gas chromatography. It is categorized under organic compounds, specifically within the family of halogenated carboxylic acids due to the presence of bromine in its structure. The compound has been assigned the CAS number 13991-36-1 and the MDL number MFCD00082701, which are identifiers used for regulatory and safety purposes.
The synthesis of 4-bromocrotonic acid can be achieved through several methods, including:
The synthesis typically requires precise control over reaction conditions such as temperature, pH, and reaction time. The presence of inert gases like nitrogen is often recommended to prevent unwanted reactions with atmospheric oxygen or moisture .
The molecular structure of 4-bromocrotonic acid features a double bond between carbons 2 and 3, along with a carboxylic acid functional group at carbon 1. The bromine atom is attached to carbon 4, which significantly influences its reactivity.
The compound exhibits characteristic spectral properties that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure.
4-Bromocrotonic acid participates in various chemical reactions, including:
In biological systems, 4-bromocrotonic acid has been shown to inhibit specific enzymatic pathways involved in fatty acid oxidation by converting into reactive intermediates that inhibit key enzymes such as thiolases .
The mechanism by which 4-bromocrotonic acid exerts its biological effects primarily involves its conversion into 3-keto-4-bromobutyryl-CoA. This metabolite inhibits enzymes critical for beta-oxidation and ketone body degradation by binding to active sites and preventing substrate access.
In studies involving rat heart mitochondria, it was observed that:
4-Bromocrotonic acid finds applications in various scientific fields:
4-Bromocrotonic acid (4-BCA) is a potent inhibitor of mitochondrial fatty acid β-oxidation and ketone body degradation. Studies in rat heart mitochondria demonstrate that 4-BCA selectively inhibits respiration supported by palmitoylcarnitine (a fatty acid substrate) and acetoacetate (a ketone body). Pyruvate-supported respiration remains unaffected, confirming its specificity for fatty acid and ketolysis pathways [1] [2]. This inhibition occurs primarily through the inactivation of two critical thiolase enzymes: 3-ketoacyl-CoA thiolase (β-oxidation pathway) and acetoacetyl-CoA thiolase (ketolysis pathway). Preincubation of mitochondria with 4-BCA irreversibly inactivates these enzymes, while other β-oxidation enzymes (e.g., acyl-CoA dehydrogenases, enoyl-CoA hydratases) remain functional [1] [9]. Thiolases catalyze the thiolytic cleavage of 3-ketoacyl-CoA intermediates, and their inhibition halts carbon flux through these pathways, leading to substrate accumulation and metabolic arrest.
4-BCA exerts its inhibitory effect indirectly through enzymatic conversion to an active metabolite: 3-keto-4-bromobutyryl-CoA. Mitochondrial enzymes sequentially metabolize 4-BCA via:
This metabolite is a mechanism-based inhibitor of thiolases. Its bromine atom at the C4 position creates a steric and electronic impediment at the thiolase active site, preventing nucleophilic attack by cysteine residues essential for catalysis. Kinetic studies confirm competitive inhibition, where 3-keto-4-bromobutyryl-CoA competes with natural substrates (e.g., acetoacetyl-CoA) but cannot undergo productive cleavage [1] [9]. This results in irreversible enzyme inactivation.
Kinetic studies reveal differential inhibition rates for 4-BCA on β-oxidation versus ketolysis:
This divergence suggests that the thiolase step is rate-limiting in β-oxidation but not in ketolysis. In β-oxidation, thiolytic cleavage is as slow as (or slower than) other enzymatic steps, making it highly sensitive to inhibition. In contrast, ketolysis likely has alternative flux-controlling steps (e.g., succinyl-CoA:3-ketoacid CoA transferase). The kinetics are summarized below:
Table 1: Kinetic Parameters of 4-BCA Inhibition in Rat Heart Mitochondria
Target Pathway | Affected Enzyme | Inactivation Rate (Relative) | Respiration Inhibition Rate |
---|---|---|---|
Fatty acid β-oxidation | 3-ketoacyl-CoA thiolase | 1.0 | Matches enzyme inactivation |
Ketolysis (acetoacetate) | Acetoacetyl-CoA thiolase | 1.8 | Slower than enzyme inactivation |
Cardiac tissue relies heavily on fatty acid β-oxidation (60–80% of ATP production) and ketolysis for energy. 4-BCA disrupts this balance by:
This metabolic inflexibility mimics pathological states like heart failure, where impaired fatty acid oxidation causes energy deficiency. Mitochondrial respiration dynamics are further compromised by disrupted proton gradient establishment due to reduced NADH/FADH₂ supply from β-oxidation. Integrated models of cardiac energy metabolism show that thiolase inhibition reduces acetyl-CoA flux into the TCA cycle, lowering ATP synthesis and increasing reliance on glycolytic substrates [3] [6].
Structural analogs of 4-BCA have been synthesized to elucidate key features for thiolase inhibition:
The C4 halogen atom is critical for inhibitory activity, with bromine providing optimal steric bulk and electrophilicity. The trans configuration at C2–C3 aligns the halogen for optimal interaction with the thiolase active site. Analogs with shorter alkyl chains (e.g., 3-bromopropionate) show no activity, confirming the need for a β,γ-unsaturated system.
Table 2: Structure-Activity Relationship of 4-BCA Analogs
Compound | Structure | Modification | Relative Thiolase Inhibition (%) |
---|---|---|---|
4-Bromocrotonic acid | (E)-4-Br-CH₂-CH=CH-COOH | Reference | 100 |
trans-4-Bromo-2-butenoic acid | (E)-4-Br-CH=CH-CH₂-COOH | Carboxyl shift | 100 |
cis-4-Bromo-2-butenoic acid | (Z)-4-Br-CH=CH-CH₂-COOH | Cis-configuration | 70 |
4-Chlorocrotonic acid | (E)-4-Cl-CH₂-CH=CH-COOH | Cl substitution | 50 |
3-Bromocrotonic acid | (E)-3-Br-CH₂-CH=CH-COOH | Br at C3 | <10 |
Crotonic acid | CH₃-CH=CH-COOH | No halogen | 0 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1